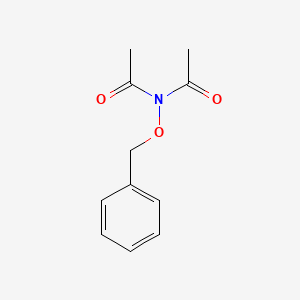

N-acetyl-N-(benzyloxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-acetyl-N-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-9(13)12(10(2)14)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEGWIWSSXISHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)C)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Acetyl N Benzyloxy Acetamide and Analogues

Historical Perspectives on Acetamide (B32628) Synthesis

The synthesis of acetamides, the parent class of compounds to which N-acetyl-N-(benzyloxy)acetamide belongs, has a rich history. Early methods for acetamide formation often involved the dehydration of ammonium (B1175870) acetate. wikipedia.org Another classical approach is the ammonolysis of acetylacetone. wikipedia.org While effective, these early methods often required harsh reaction conditions and were limited in their applicability to more complex substrates.

A significant advancement in acetamide synthesis was the development of methods utilizing acyl chlorides or anhydrides. libretexts.org These reactive species readily undergo nucleophilic attack by ammonia (B1221849) or primary and secondary amines to form the corresponding amides under milder conditions. libretexts.org The reaction of acetic anhydride (B1165640) with 2'-aminoacetophenone, for instance, yields N-(2-acetylphenyl)acetamide. researchgate.net These foundational methods paved the way for the development of more sophisticated strategies for the synthesis of complex acetamide derivatives.

Classical Synthetic Routes to this compound

The synthesis of this compound can be approached through several classical synthetic routes, primarily involving acylation, etherification, and condensation reactions.

Acylation Reactions

Acylation is a fundamental process for the formation of the amide bond in this compound. This typically involves the reaction of an amine with an acylating agent. In the context of synthesizing this compound, O-benzylhydroxylamine serves as a key starting material. nih.govnih.gov The acylation of O-benzylhydroxylamine with an acetylating agent, such as acetyl chloride or acetic anhydride, would directly yield the target molecule. This method is analogous to the synthesis of N-benzylacetamide from benzylamine (B48309) and methyl acetate. prepchem.com

The choice of acylating agent and reaction conditions can significantly influence the yield and purity of the product. For example, base-mediated protocols have been developed for the N-acetylation of amines at room temperature, utilizing acetonitrile (B52724) as both a solvent and an acetyl group surrogate. researchgate.net

Etherification Strategies

Etherification reactions provide a pathway to introduce the benzyloxy group. A common strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. researchgate.net In the context of this compound synthesis, this could involve the reaction of a suitable N-hydroxyacetamide derivative with benzyl (B1604629) bromide in the presence of a base.

Modern variations of etherification, such as iron-catalyzed selective etherification and transetherification reactions using alcohols, offer more environmentally benign alternatives. nih.gov These methods often proceed under milder conditions and can exhibit high selectivity. For instance, dehydrative etherification of glycerol (B35011) with activated alcohols has been effectively catalyzed by nanoporous aluminosilicate (B74896) materials. cardiff.ac.uk

Condensation Reactions

Condensation reactions offer another versatile approach to constructing the core structure of this compound and its analogues. A notable example is the radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. dtu.dkrsc.orgresearchgate.net This reaction, mediated by a base like potassium tert-butoxide, proceeds via a radical pathway. researchgate.net For instance, the reaction of p-benzyloxybenzyl alcohol with N,N-dimethyl acetamide produces the corresponding N,N-dimethyl 3-(p-benzyloxy)phenylpropanamide in high yield. rsc.org

Acid-catalyzed condensation reactions are also employed. For example, the condensation of benzamide (B126) with glyoxal (B1671930) in the presence of an acid catalyst can lead to various heterocyclic structures. mdpi.com

Modern and Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for the synthesis of acetamide derivatives, including chemoenzymatic approaches.

Chemoenzymatic Synthesis Relevant to Acetamide Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations to create efficient and stereoselective synthetic routes. Lipases are commonly employed enzymes in the synthesis of chiral molecules. For instance, lipase-catalyzed kinetic resolution has been used in the synthesis of chiral pipecolic acid derivatives. nih.gov

In a similar vein, the synthesis of acyl-N-acetylcysteamine (acyl-NAC) derivatives, which are structurally related to acetamides, can be achieved chemoenzymatically. This involves either the direct combination of an acyl chloride with N-acetylcysteamine or the use of a free acid with diphenylphosphoryl azide (B81097) and N-acetylcysteamine. nih.gov Furthermore, the synthesis of starter-CoA derivatives for polyketide synthesis has been accomplished through chemoenzymatic methods. nih.gov These examples highlight the potential of applying chemoenzymatic strategies to the synthesis of this compound and its analogues, potentially enabling the production of enantiomerically pure compounds.

Radical-Mediated Transformations

The formation of carbon-carbon bonds through radical intermediates offers a powerful alternative to traditional ionic pathways. A notable development in this area is the radical condensation between benzylic alcohols and acetamides to generate 3-arylpropanamides, which serve as structural analogues to this compound. rsc.orgresearchgate.net This transformation is typically promoted by a base such as potassium tert-butoxide (KOtBu), which is believed to function as both a base and a radical initiator. rsc.orgresearchgate.net

The proposed mechanism commences with the deprotonation of the benzylic alcohol by the base. A subsequent single electron transfer (SET) from the resulting alkoxide to an acceptor is thought to generate a ketyl radical. rsc.org This radical intermediate is central to the carbon-carbon bond formation. Experimental evidence, including deuterium-labeling studies and radical trapping experiments, supports a radical pathway over an ionic mechanism. rsc.orgresearchgate.net For instance, the reaction between benzyl alcohol and N,N-dimethyl acetamide proceeds to form N,N-dimethyl-3-phenylpropanamide. This methodology has been successfully applied to a range of substituted benzylic alcohols and N-substituted acetamides.

A key example analogous to the synthesis of this compound derivatives is the reaction of p-benzyloxybenzyl alcohol with N-methyl acetamide, which yields the corresponding 3-arylpropanamide in good yield (72-80%). rsc.org The reaction conditions generally involve refluxing the alcohol with an excess of the amide in the presence of KOtBu in a solvent like mesitylene. researchgate.netrsc.org

Table 1: Radical Condensation of Benzylic Alcohols with Acetamides rsc.orgrsc.org

| Benzylic Alcohol | Acetamide Derivative | Base | Yield (%) |

| p-Benzyloxybenzyl alcohol | N-methyl acetamide | KOtBu | 72-80 |

| p-Methoxybenzyl alcohol | N,N-Diethyl acetamide | KOtBu | 85 |

| Benzyl alcohol | N-Acetyl piperidine | KOtBu | 80 |

| p-Methylbenzyl alcohol | N-Acetyl morpholine | KOtBu | 80 |

This radical-based strategy represents a novel route to complex amides, providing a valuable tool for constructing molecules that might be challenging to synthesize via traditional methods.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to design potential synthetic routes for it and its analogues.

Prominent isocyanide-based MCRs, such as the Ugi and Passerini reactions, are workhorses in the synthesis of complex amide derivatives. nih.gov

Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov A hypothetical Ugi reaction for an analogue could involve benzyloxyamine, acetic anhydride (as both the acid and acetylating source), a suitable aldehyde, and an isocyanide.

Passerini Three-Component Reaction (P-3CR): This reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxyamide. nih.gov

Another relevant MCR is the Ritter reaction, which can be part of a tandem process. For example, an acid-catalyzed three-component reaction of aldehydes, N,N-disubstituted arylamines, and nitriles has been developed to access functionalized N-benzhydryl amides. researchgate.net This demonstrates the potential of MCRs to construct complex N-substituted amides through the strategic combination of functional groups.

The power of MCRs lies in their ability to create intricate molecular architectures in a single step, making them an attractive, albeit theoretical, avenue for the efficient synthesis of this compound and a library of related compounds.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing product yield, minimizing reaction time, and ensuring process efficiency. For the synthesis of this compound and its analogues, several factors including the choice of catalyst, solvent, temperature, and reaction technology can be fine-tuned.

Catalyst and Reagent Screening: The choice of acetylating agent and catalyst is paramount. While traditional reagents like acetyl chloride are effective, they can be hazardous. nih.gov Alternative, safer acetylation methods have been developed. For instance, using acetonitrile as both the solvent and acetylating agent in the presence of a Lewis acid catalyst like aluminum(III) oxide offers a milder approach. nih.gov The screening of various Lewis acids can significantly impact conversion rates.

Temperature and Energy Source: Temperature plays a crucial role in reaction kinetics. The use of microwave irradiation has been shown to dramatically reduce reaction times for N-acylation reactions compared to conventional heating. mdpi.com For example, optimization studies for N-acylation in water showed that microwave heating at 50°C for 15-20 minutes gave superior results. mdpi.com In continuous-flow systems, temperature can be precisely controlled, and studies have shown a direct correlation between increasing temperature and higher conversion rates in acetylation reactions. nih.gov

Table 2: Optimization of N-Acetylation of Benzylamine in Continuous-Flow nih.gov

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) |

| Alumina (B75360) | 25 | 10-100 | 27 |

| Alumina | 100 | 50 | 45 |

| Alumina | 150 | 50 | 72 |

| Alumina | 200 | 50 | 99 |

Reaction Technology: Modern reaction technologies like continuous-flow chemistry provide enhanced control over reaction parameters, leading to better yields and safety profiles. nih.gov A scale-up of the N-acetylation of benzylamine in a continuous-flow reactor using acetonitrile and an alumina catalyst resulted in a 94% isolated yield, demonstrating the efficiency and scalability of this optimized approach. nih.gov

By systematically optimizing these conditions, the synthesis of this compound can be made more efficient, resulting in higher yields and purity.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com The synthesis of this compound and its analogues can be made more sustainable by incorporating these principles.

Use of Benign Solvents: A key principle of green chemistry is the use of safer solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Efficient N-acylation of various amines has been successfully carried out in water, often with simple workup procedures and high yields, representing a significant environmental improvement over volatile organic solvents. mdpi.com

Atom Economy and Process Mass Intensity (PMI): Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). walisongo.ac.id Green chemistry metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), which measures the ratio of the total mass of materials used to the mass of the product, are used to evaluate the "greenness" of a reaction. walisongo.ac.id For amide bond formation, catalytic condensation reactions are greener than routes involving stoichiometric activating agents, which generate significant waste. walisongo.ac.id

Table 3: Comparison of Green Chemistry Metrics for Amide Formation Routes walisongo.ac.id

| Synthetic Route | Atom Economy (%) | Reaction Mass Efficiency (%) | Process Mass Intensity (PMI) |

| Acid Chloride Route | 54.5 | 29.4 | 148 |

| Coupling Reagent Route | 33.7 | 25.5 | 114 |

| Boric Acid Catalyzed (Condensation) | 94.0 | 66.7 | 44 |

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts are used in small amounts and can carry out a single reaction many times, making them preferable to stoichiometric reagents. researchgate.net The development of reusable heterogeneous catalysts, such as alumina for continuous-flow acetylation or recyclable catalysts like Nafion-H, improves the sustainability of the process by simplifying purification and reducing waste. nih.govrsc.org

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis or carrying out reactions at ambient temperature reduces the environmental footprint of the chemical process. mdpi.comresearchgate.net By adopting these green chemistry principles, the synthesis of this compound can be aligned with modern standards of environmental sustainability.

Structural Elucidation and Conformational Analysis of N Acetyl N Benzyloxy Acetamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of N-acetyl-N-(benzyloxy)acetamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Amide Rotamer Studies

NMR spectroscopy is a powerful tool for analyzing the molecular structure and dynamics of this compound in solution. azom.com A key feature of amides is the restricted rotation around the C-N bond due to partial double bond character, which can lead to the presence of rotational isomers, or rotamers. azom.comnanalysis.com This phenomenon is observable in the NMR spectrum, where separate signals may be detected for the different conformations if their interchange is slow on the NMR timescale. researchgate.netresearchgate.net

For tertiary amides like this compound, the presence of cis and trans rotamers can result in a doubling of signals in both ¹H and ¹³C NMR spectra. scielo.br The relative populations of these rotamers can be determined from the integration of their respective signals. researchgate.net In many N-acyl compounds, the trans isomer is often the major component due to lesser steric hindrance. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Amide Rotamers This table is illustrative and based on typical chemical shifts for related amide structures. Actual values for this compound would require experimental determination.

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) - Rotamer A | Typical ¹H Chemical Shift (ppm) - Rotamer B | Typical ¹³C Chemical Shift (ppm) - Rotamer A | Typical ¹³C Chemical Shift (ppm) - Rotamer B |

|---|---|---|---|---|

| Acetyl CH₃ | ~2.1 | ~2.3 | ~22 | ~24 |

| Benzyloxy CH₂ | ~4.8 | ~5.0 | ~70 | ~72 |

| Aromatic C-H | ~7.3-7.5 | ~7.3-7.5 | ~127-135 | ~127-135 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. fiveable.mepressbooks.publibretexts.org

The most characteristic absorption for an amide is the strong, sharp peak of the carbonyl (C=O) group, which typically appears in the range of 1630-1680 cm⁻¹. pressbooks.publibretexts.org The exact position of this band can provide clues about the molecular environment, including hydrogen bonding and electronic effects. Other significant absorptions include the C-N stretch, typically found between 1400 and 1430 cm⁻¹, and the C-O-C stretching vibrations of the benzyloxy group, which are expected in the 1050-1150 cm⁻¹ region. fiveable.me The aromatic ring will also exhibit characteristic C-H and C=C stretching vibrations. libretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound This table presents expected absorption ranges for the functional groups in the molecule.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretch | 1630 - 1680 |

| C-N | Stretch | 1400 - 1430 |

| C-O-C (Ether) | Stretch | 1050 - 1150 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). sci-hub.semiamioh.edu The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. For this compound (C₁₁H₁₃NO₃), the expected molecular weight is approximately 207.23 g/mol .

The fragmentation pattern observed in the mass spectrum offers valuable structural insights. Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. miamioh.edu For N-benzylacetamide, a related structure, major fragmentations include the loss of the acetyl group ([M - CH₂CO]⁺) and the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. sci-hub.se Similar fragmentation patterns can be anticipated for this compound, providing evidence for its constituent parts.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound This table is based on common fragmentation patterns of similar compounds.

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 207 | [C₁₁H₁₃NO₃]⁺ | (Molecular Ion) |

| 164 | [C₁₀H₁₀NO₂]⁺ | CH₃CO• (Acetyl radical) |

| 149 | [C₉H₁₁NO₂]⁺ | •OCH₂Ph (Benzyloxy radical) |

| 107 | [C₇H₇O]⁺ | C₂H₄NO₂ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. eurjchem.comresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecular conformation in the crystal lattice. nih.gov

For amide-containing molecules, X-ray crystallography can confirm the planarity of the amide bond and identify which rotamer (cis or trans) is present in the solid state. nih.gov It also reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which influence the packing of molecules in the crystal. eurjchem.com While no specific crystal structure for this compound is publicly available in the searched results, analysis of related structures like N-benzylacetamide reveals that molecules are often linked by intermolecular N-H···O hydrogen bonds in the crystal. researchgate.net

Conformational Dynamics and Amide Rotamers

The conformational flexibility of this compound, particularly the rotation around the amide C-N bond, can be studied using dynamic NMR techniques.

Variable Temperature NMR Spectroscopy Applications

Variable temperature (VT) NMR spectroscopy is a key technique for investigating the dynamic equilibrium between amide rotamers. researchgate.netox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals corresponding to the different conformers. nih.govrsc.org

At low temperatures, the rate of interconversion between rotamers is slow, and separate, sharp signals for each rotamer are typically observed. As the temperature is increased, the rate of rotation around the amide bond increases. azom.comnanalysis.com This leads to broadening of the individual signals. At a specific temperature, known as the coalescence temperature, the two signals merge into a single, broad peak. Further increases in temperature result in a sharpening of this averaged signal as the interconversion becomes very rapid on the NMR timescale. researchgate.net

The energy barrier to this rotation can be calculated from the coalescence temperature and the frequency difference between the signals of the two rotamers. For similar amides, these barriers are often in the range of 15-20 kcal/mol. researchgate.net

Stereochemical Considerations and Isomerism

The stereochemical landscape of this compound is primarily defined by rotational isomerism around the amide C-N bond. Due to the partial double bond character of the C-N bond, resulting from delocalization of the nitrogen lone pair into the carbonyl group, rotation is significantly hindered. This restriction gives rise to distinct and slowly interconverting rotational isomers, or rotamers.

In the case of this compound, a tertiary amide, two principal planar conformers are anticipated: the E and Z isomers. These isomers are distinguished by the relative orientation of the acetyl and benzyloxy groups attached to the nitrogen atom with respect to the carbonyl group. The presence of these two distinct rotational isomers is a common feature in tertiary amides and has been extensively studied in related molecules using techniques such as NMR spectroscopy and computational modeling. researchgate.netauremn.org.brscielo.brjaveriana.edu.coresearchgate.net

The relative populations of the E and Z isomers are influenced by the steric and electronic effects of the substituents on the nitrogen atom. The interplay of steric hindrance between the acetyl, benzyloxy, and the acetamide's carbonyl group will largely determine the thermodynamic stability of each conformer. In solution, it is expected that both the E and Z isomers of this compound would be present in equilibrium, with the ratio depending on the solvent and temperature.

Furthermore, additional conformational flexibility exists due to rotation around other single bonds within the molecule, such as the N-O, O-CH₂, and CH₂-Ph bonds of the benzyloxy group, and the N-C and C-C bonds of the acetyl group. These rotations lead to a complex potential energy surface with multiple local minima corresponding to different three-dimensional arrangements of the molecule. However, the most significant isomeric distinction arises from the restricted rotation about the amide C-N bond.

The table below presents hypothetical yet representative data for the rotational isomers of this compound, based on typical values observed for structurally similar tertiary amides.

| Isomer | Relative Population (%) | Rotational Barrier (kcal/mol) | Key Dihedral Angle (ω) |

|---|---|---|---|

| E-isomer | Major (hypothetical) | 15 - 25 (estimated range) | ~0° |

| Z-isomer | Minor (hypothetical) | ~180° |

It is important to note that this compound is achiral and therefore does not exhibit enantiomerism or diastereomerism unless a chiral center is introduced into the molecule. The primary form of isomerism is conformational, specifically the E/Z isomerism about the amide bond.

Chemical Reactivity and Mechanistic Investigations of N Acetyl N Benzyloxy Acetamide

Hydrolytic Stability and Pathways

The hydrolysis of N-acetyl-N-(benzyloxy)acetamide can proceed through either acid or base-catalyzed pathways. In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. etsu.edu This is followed by proton transfer and elimination of the amine to yield acetic acid and N-benzyloxyacetamide. etsu.edu

Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. etsu.edu This process is generally more efficient as it generates a stronger nucleophile. etsu.edu The stability of the resulting amide anion plays a crucial role in the reaction's progress.

The hydrolytic stability of this compound is influenced by the electronic properties of its substituents. The presence of two electronegative atoms (oxygen from the benzyloxy group and nitrogen from the acetyl group) on the amide nitrogen significantly impacts the amide resonance. mdpi.comnih.gov This substitution leads to a more pyramidal nitrogen atom and reduces the resonance stabilization of the amide bond, making it more susceptible to hydrolysis compared to simple N-alkylamides. mdpi.comnih.govarkat-usa.org

Electrophilic and Nucleophilic Reactions at the Amide Nitrogen

The amide nitrogen in this compound exhibits electrophilic character due to the presence of the two attached heteroatoms. researchgate.net This makes it susceptible to S"N"2-type reactions where a nucleophile attacks the nitrogen atom. mdpi.comresearchgate.netnih.gov This reactivity is unusual for amides, which typically undergo nucleophilic attack at the carbonyl carbon. mdpi.com The diminished amide resonance and the anomeric effect contribute to this enhanced electrophilicity at the nitrogen center. mdpi.comarkat-usa.org

Kinetic studies on related N-acyloxy-N-alkoxyamides have shown that these compounds react with nucleophiles like N-methylaniline via an S"N"2 mechanism at the amide nitrogen. researchgate.net The reaction rates are influenced by steric factors, with bulky groups on the alkoxy side chain hindering the reaction. researchgate.net

Conversely, for the amide nitrogen to act as a nucleophile, it would require deprotonation to form an amide anion. However, the electrophilic nature of the nitrogen in this specific compound makes such reactions less favorable compared to reactions where it acts as an electrophile.

Transformations Involving the Benzyloxy Moiety

Cleavage Reactions

The benzyloxy group in this compound can be cleaved through various methods. A common and effective method is palladium-catalyzed hydrogenation, which reduces the benzyl (B1604629) ether to yield the corresponding alcohol and toluene. organic-chemistry.org This method is advantageous as it is generally clean and high-yielding. organic-chemistry.org

Oxidative cleavage is another viable route. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, often under photoirradiation, to remove the benzyl group. organic-chemistry.org The p-methoxybenzyl ether variant is particularly susceptible to cleavage by single electron oxidants due to the stabilizing effect of the methoxy (B1213986) group. organic-chemistry.org Ozone can also be employed for the oxidative removal of benzyl ethers. organic-chemistry.org

Furthermore, strong acids can effect the cleavage of benzyl ethers, although this method is limited to substrates that can withstand acidic conditions. organic-chemistry.org Electrochemical methods have also been developed for the selective oxidative cleavage of the C–N bond in benzylamines, which could potentially be adapted for this compound. nih.gov

Functional Group Interconversions

The benzyloxy group can be a precursor for other functional groups. For instance, oxidation of the benzyl ether can lead to the formation of a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org Additionally, radical reactions involving the benzylic position can lead to new C-C bond formations. researchgate.net

Rearrangement Reactions and Anomeric Effects (e.g., HERON Reaction Analogy from Related Amides)

The presence of two heteroatoms on the amide nitrogen in this compound gives rise to significant stereoelectronic effects, most notably the anomeric effect. scripps.eduwikipedia.org The anomeric effect describes the preference for an axial orientation of a heteroatomic substituent on a heterocyclic ring, but it can be generalized to acyclic systems with the C-Y-C-X framework, where Y and X are heteroatoms. wikipedia.org In this case, there is a stabilizing interaction between a lone pair on one heteroatom and the antibonding (σ*) orbital of the bond to the other heteroatom. wikipedia.org

This anomeric interaction can weaken the N-O bond and facilitate its cleavage. arkat-usa.org In certain structurally related N-acyloxy-N-alkoxyamides, a phenomenon known as the Heteroatom Rearrangement on Nitrogen (HERON) reaction has been observed. mdpi.comnih.gov This reaction involves the migration of a group from the nitrogen to the carbonyl carbon, coupled with the cleavage of the amide bond. mdpi.comnih.gov While not directly documented for this compound itself, the electronic principles suggest its potential to undergo similar rearrangements. The HERON reaction is driven by the reduced amide resonance and the anomeric destabilization of the N-X bond. mdpi.com

Free Radical Chemistry and Oxidation/Reduction Profiles

The free radical chemistry of this compound is not extensively detailed in the literature. However, related acetamides and benzyl ethers do exhibit free radical reactivity. For instance, N-acetylcysteine amide (NACA) has been shown to possess free radical scavenging properties. nih.gov The polymerization of N-vinyl N-methyl acetamide (B32628) proceeds via a free radical mechanism. researchgate.net

The benzylic position of the benzyloxy group is susceptible to radical abstraction. A study on the radical condensation of benzylic alcohols with acetamides suggests that a radical anion of the benzylic alcohol can be a key intermediate. researchgate.net This indicates that under appropriate conditions, the benzylic C-H bond in this compound could undergo homolytic cleavage.

Regarding its oxidation/reduction profile, this compound can be reduced at the benzyloxy group via catalytic hydrogenation, as mentioned earlier. organic-chemistry.org The amide functionality itself is generally resistant to reduction. Oxidation can occur at the benzylic position, potentially leading to cleavage of the benzyl group or formation of other oxidized products. organic-chemistry.org The stability of hydroquinone, an easily oxidizable compound, has been shown to be enhanced by the presence of N-acetylcysteine, suggesting that the acetylamino group might confer some antioxidant properties. scielo.br

Computational and Theoretical Chemistry Studies of N Acetyl N Benzyloxy Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic properties of acetamide (B32628) derivatives. nih.gov For N-acetyl-N-(benzyloxy)acetamide, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional arrangement of its atoms. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (acetyl) | 1.23 Å |

| C-N (amide) | 1.38 Å | |

| N-C (acetyl) | 1.46 Å | |

| N-O (benzyloxy) | 1.42 Å | |

| O-CH2 (benzyl) | 1.45 Å | |

| Bond Angle | O=C-N | 121.5° |

| C-N-C | 118.0° | |

| C-N-O | 119.5° | |

| Dihedral Angle | C(acetyl)-N-O-C(benzyl) | 85.0° |

Note: This data is illustrative and represents typical values for similar structures.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For acetamide derivatives, the HOMO is often localized on the amide nitrogen and the carbonyl oxygen, while the LUMO may be distributed over the carbonyl group and any associated aromatic rings. nih.gov In this compound, the benzyloxy group would also contribute to the molecular orbitals. Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability. nih.gov

Table 2: Illustrative Molecular Orbital Properties

| Property | Energy (eV) | Description |

| HOMO Energy | -7.2 eV | Indicates electron-donating capacity |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 6.4 eV | Relates to chemical reactivity and stability |

Note: These values are hypothetical examples for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding energy minima, Molecular Dynamics (MD) simulations are used to explore the full conformational space of a molecule over time. uq.edu.au By simulating the atomic motions based on a given force field, MD can reveal the dynamic behavior of this compound in different environments (e.g., in a vacuum or in a solvent).

This technique is particularly useful for flexible molecules with multiple rotatable bonds. The simulation would map the accessible conformations, the energy barriers between them, and the population of different conformational states at a given temperature. scielo.br For this compound, MD simulations could elucidate the rotational dynamics around the N-O, O-CH₂, and N-C(acetyl) bonds, providing a comprehensive picture of its flexibility and preferred shapes in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov If this compound were part of a series of compounds tested for a specific biological function, such as enzyme inhibition, QSAR could be highly relevant. nih.gov

A QSAR model is built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related molecules and then using statistical methods to find a mathematical relationship between these descriptors and their measured activity. nih.gov While no specific QSAR studies on this compound are documented, the principles could be applied. For instance, if a series of N-alkoxy-N-acylacetamides showed inhibitory activity against a particular enzyme, a QSAR model could predict the activity of this compound or guide the design of more potent analogues. nih.govnih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. researchgate.net Using the optimized geometry from DFT calculations, vibrational frequencies (Infrared and Raman) and NMR chemical shifts can be calculated.

Often, calculated harmonic vibrational frequencies are systematically higher than experimental anharmonic frequencies, and thus a scaling factor is applied to improve the correlation. researchgate.net A strong agreement between the predicted and experimental spectra for this compound would confirm that the calculated geometry and electronic structure are accurate representations of the actual molecule. scielo.br

Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) (Scaled) | Assignment |

| ν(C=O) | 1685 | 1690 | Carbonyl stretch |

| ν(C-N) | 1370 | 1375 | Amide C-N stretch |

| ν(C-O-C) | 1105 | 1110 | Ether stretch |

| ν(Ar-H) | 3030 | 3035 | Aromatic C-H stretch |

Note: This data is for illustrative purposes to demonstrate the comparison process.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms. nih.gov By locating transition state structures and calculating activation energies, chemists can map out the most likely pathway for a chemical reaction. chachkov.ru

For this compound, computational studies could investigate its synthesis, for example, the acylation of N-(benzyloxy)acetamide. Calculations could compare different potential pathways, identify key intermediates and transition states, and determine the rate-limiting step of the reaction. chachkov.ruresearchgate.net This provides a molecular-level understanding that is often difficult to obtain through experimental means alone. For instance, studies on the decomposition of related diacetamides have used DFT to analyze multi-step mechanisms involving cyclic transition states. nih.gov

Exploration of Research Avenues in Biological and Chemical Systems Mechanistic Focus

Role as a Synthetic Scaffold or Intermediate for Bioactive Compounds

The core structure of N-acetyl-N-(benzyloxy)acetamide makes it a valuable starting point for the synthesis of more complex, biologically active compounds. The acetamide (B32628) and benzyloxy moieties can be systematically altered to explore their influence on biological activity, serving as a foundational scaffold in medicinal chemistry.

Structure-activity relationship (SAR) studies on analogues of this compound are crucial for optimizing their potential as therapeutic agents. Research on related compounds, such as the anticonvulsant Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), has established key design principles. For instance, in Lacosamide, it has been demonstrated that small, non-polar, and non-bulky substituents at the 3-oxy position result in compounds with significant seizure protection. nih.gov The anticonvulsant activity is retained even with the introduction of non-bulky, hydrophobic groups at the 4'-benzylamide position. nih.gov

These findings suggest that for this compound analogues, modifications to the benzyloxy group and the acetyl group could be critical for tuning biological activity. A quantitative structure-activity relationship (QSAR) study on α-substituted acetamido-N-benzylacetamide derivatives identified several topological, electronic, and physicochemical properties that influence anticonvulsant activity. researchgate.net This highlights the numerous avenues for synthetic changes to enhance the bioactivity of this class of compounds. researchgate.net

| Structural Modification Site | Design Principle | Observed Effect in Analogues | Reference |

| 3-Oxy Site (in Lacosamide) | Introduction of small, non-polar, non-bulky substituents. | Retention of pronounced anticonvulsant activity. | nih.gov |

| 4'-Benzylamide Site (in Lacosamide) | Incorporation of non-bulky, hydrophobic groups. | Retention of pronounced anticonvulsant activity. | nih.gov |

| α-Substituent (in acetamido-N-benzylacetamides) | Varied to modulate topological, electronic, and physicochemical properties. | Significant influence on anticonvulsant activity. | researchgate.net |

| N-Alkyl Chain Length (in pyrazolopyrimidine acetamides) | Increasing the length of the N-alkyl chain. | Little effect on TSPO binding affinity, suggesting a lipophilic binding pocket. | mdpi.com |

Derivatives of acetamide have demonstrated significant potential in modulating protein-ligand interactions, including enzyme inhibition and receptor antagonism. For example, various acetamide-type compounds have been identified as potent modulators of monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The development of N-substituted acetamide derivatives has also led to promising antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. nih.govresearchgate.net

In the context of this compound, derivatization could lead to novel inhibitors or antagonists for a range of protein targets. For instance, the introduction of specific aromatic or heterocyclic moieties could enhance binding affinity to target proteins. Studies on N,N-disubstituted pyrazolopyrimidine acetamides have shown that these compounds can exhibit high affinity for the 18kDa translocator protein (TSPO), a target for neuroinflammation. mdpi.com The interaction of these ligands with the protein is stabilized by hydrogen bonds and hydrophobic interactions within the binding pocket. mdpi.com This suggests that derivatives of this compound could be designed to target specific proteins by incorporating functionalities that promote these types of interactions.

| Compound Class | Target | Type of Modulation | Reference |

| Acetamide-type compounds | MAO-A, MAO-B, AChE, BChE | Enzyme Inhibition | nih.gov |

| N-Substituted Acetamide Derivatives | P2Y14 Receptor | Antagonism | nih.govresearchgate.net |

| N,N-Disubstituted Pyrazolopyrimidine Acetamides | 18kDa Translocator Protein (TSPO) | High-Affinity Binding | mdpi.com |

| Acetamide-Sulfonamide Scaffolds | Urease | Enzyme Inhibition | semanticscholar.org |

Investigational Applications in Targeted Chemical Biology Probes

The adaptable structure of this compound also makes it a candidate for the development of targeted chemical biology probes. These probes are instrumental in studying biological processes within living systems.

Bioorthogonal chemistry encompasses chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org A cornerstone of this field is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), often referred to as "click chemistry". wikipedia.orgnih.gov This reaction allows for the selective labeling of biomolecules that have been metabolically, genetically, or enzymatically tagged with either an azide (B81097) or an alkyne group. nih.govnih.gov

Derivatives of this compound could be synthesized to contain an azide or an alkyne functional group. Such modified compounds could then be introduced into a biological system to act as chemical reporters. Following this, a probe molecule containing the complementary functional group (alkyne or azide, respectively) and equipped with a reporter tag (e.g., a fluorophore or an affinity handle) can be added to specifically label the derivative. escholarship.org This approach would enable the visualization and tracking of the compound and its interactions within a cellular environment. The versatility of azide-alkyne cycloaddition has been demonstrated in a wide range of applications, including the modification of nucleic acids and proteins. nih.govnih.gov

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often linked to disease. ajwilsonresearch.comnih.gov Small molecules that can modulate these interactions are therefore of great therapeutic interest. nih.govbiopharmconsortium.com One emerging class of such molecules is "molecular glues," which are small molecules that induce or stabilize interactions between two proteins that would not otherwise interact. youtube.comyoutube.comyoutube.com

By creating a new binding interface, molecular glues can lead to the degradation, inhibition, or activation of a target protein. youtube.com The potential for this compound to serve as a scaffold for the development of molecular glues is an intriguing area of research. Through targeted chemical modifications, derivatives could be designed to bind to a protein of interest and an effector protein, such as an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. The exploration of this compound in this context could open up new avenues for targeting proteins that have been traditionally considered "undruggable." youtube.com

Mechanistic Insights into Potential Biochemical Pathways

While direct studies on the biochemical pathways involving this compound are limited, research on structurally related nitroaromatic compounds provides some potential mechanistic insights. For example, N-(2-hydroxy-5-nitrophenyl)acetamide has been shown to influence gene expression in the plant Arabidopsis thaliana. mdpi.com

In one study, this compound was found to upregulate the expression of the pathogen-inducible terpene synthase TPS04. mdpi.com Terpene synthases are involved in the production of a wide array of secondary metabolites with diverse biological functions. The bioactivity of N-(2-hydroxy-5-nitrophenyl)acetamide in the plant was rapidly diminished through glucosylation, a common detoxification pathway for xenobiotics. mdpi.com This suggests that if this compound or its derivatives were to enter a biological system, they could potentially be metabolized through similar pathways, such as hydroxylation followed by glycosylation, which would in turn modulate their biological activity. The intermediates of such metabolic processes could themselves be bioactive. mdpi.com

Enzyme Interaction Studies (e.g., HO-1 Inhibition, BACE-1 Inhibition, P2Y14R Antagonism Observed in Related Compounds)

The structural motif of acetamide is present in numerous compounds that have been investigated for their ability to interact with and modulate the activity of various enzymes. These studies provide a basis for understanding the potential bioactivity of this compound and guide the design of new therapeutic agents.

Heme Oxygenase-1 (HO-1) Inhibition:

Heme oxygenase-1 (HO-1) is an enzyme that plays a cytoprotective role in both normal and cancerous cells by catalyzing the breakdown of heme. nih.govacs.org In many types of tumors, the overexpression of HO-1 is linked to poor prognosis and resistance to chemotherapy, making HO-1 inhibition a potential strategy for cancer treatment. nih.govacs.org A typical pharmacophore for HO-1 inhibitors includes an iron-binding group, a hydrophobic part, and a spacer connecting them. nih.govacs.org

Research into acetamide-based HO-1 inhibitors has shown that modifications to the acetamide structure can significantly impact inhibitory potency. For instance, a study on novel HO-1 inhibitors fixed an imidazole (B134444) group and an amide linker while modifying the hydrophobic moiety. nih.gov It was found that N-methylation of certain anilide derivatives led to a substantial drop in activity, whereas N-methylation of a related compound, resulting in compound 7i , increased the potency by about 32-fold compared to its parent compound. nih.gov The addition of a benzyloxy moiety to a related structure also resulted in a compound (7o ) with potent HO-1 inhibitory activity. acs.org These findings underscore the sensitivity of the enzyme's binding pocket to the inhibitor's structure, particularly the size and nature of substituents on the acetamide nitrogen. nih.govacs.org A novel acetamide-based HO-1 inhibitor, VP18/58 , has been shown to counteract the progression of glioblastoma by interfering with the hypoxic-angiogenic pathway. mdpi.comnih.gov

BACE-1 Inhibition:

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β (Aβ) peptides, which are the primary component of senile plaques in Alzheimer's disease. nih.govmdpi.comresearchgate.net Consequently, inhibiting BACE1 is a major therapeutic target for Alzheimer's treatment. nih.govsci-hub.se Both peptidomimetic and non-peptidic inhibitors of BACE1 have been developed. nih.gov

Structure-based drug design has led to the discovery of various acetamide derivatives as BACE1 inhibitors. For example, a series of nonpeptide inhibitors based on a biphenylacetamide scaffold was identified using a fragment-based molecular design approach. nih.gov Optimization of this scaffold led to a significant increase in binding affinity, with one compound showing useful BACE1 inhibitory activity in a cellular assay with minimal toxicity. nih.gov Other studies have identified derivatives with sulfonyl-amino-acetamide cores and (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potent BACE1 inhibitors. nih.gov Molecular docking studies of melatonin (B1676174) derivatives, which include an acetamide group, have shown that they exhibit potent BACE1 inhibitory activity, with some compounds showing over 75% inhibition at a 5 µM concentration. mdpi.com

P2Y14R Antagonism:

The P2Y14 receptor (P2Y14R), activated by UDP-glucose, is implicated in numerous human inflammatory diseases. acs.orgnih.govacs.org Antagonists of this receptor are therefore promising candidates for treating conditions like acute gouty arthritis. acs.orgnih.gov

A series of N-substituted-acetamide derivatives have been designed and synthesized as novel and potent P2Y14R antagonists. acs.orgnih.gov Through molecular hybridization and docking studies, a highly potent antagonist, Compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), was identified with an IC50 value of 0.6 nM. acs.orgnih.gov This compound demonstrated effective inhibition of the inflammatory response in a model of acute gouty arthritis by decreasing the release of inflammatory factors and cell pyroptosis through the NLRP3/GSDMD signaling pathway. acs.orgnih.gov Another study identified a 4,7-disubstituted 2-naphthoic acid derivative, PPTN , as a high-affinity competitive antagonist of the P2Y14 receptor, capable of blocking UDP-glucose-stimulated chemotaxis of human neutrophils. nih.gov

Cellular Pathway Modulation (e.g., Anti-inflammatory, Antiproliferative Effects, Apoptosis Induction in Related Compounds)

The acetamide framework is a key feature in molecules that modulate various cellular pathways, leading to significant biological effects such as anti-inflammatory and antiproliferative activities.

Anti-inflammatory Effects:

Inflammation is a complex biological response involved in numerous diseases. archivepp.comgalaxypub.co Acetamide derivatives are a well-established class of compounds with anti-inflammatory properties, often acting as selective cyclooxygenase-II (COX-II) inhibitors. archivepp.comgalaxypub.coarchivepp.comgalaxypub.co The prodrug approach is frequently used with acetamide molecules to enhance their pharmacokinetic properties. archivepp.comgalaxypub.coarchivepp.comgalaxypub.co

Research has demonstrated that acetamide derivatives can exert anti-inflammatory effects through various mechanisms. Some derivatives have shown potent antioxidant activity, reducing reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. mdpi.comnih.gov For example, compound 40006 was identified as having a notable inhibitory effect on NO formation, likely due to its free radical scavenging properties. nih.gov N-Benzyl acetamide has been shown to have anti-inflammatory properties by inhibiting prostaglandin (B15479496) synthesis. biosynth.com Additionally, acetamide derivatives are being developed as P2Y14R antagonists to treat inflammatory conditions like gout by targeting the NLRP3-GSDMD signaling pathway. acs.orgnih.govacs.org

Antiproliferative Effects:

The antiproliferative activity of acetamide derivatives has been explored in the context of cancer research. galaxypub.conih.gov These compounds can inhibit the growth of cancer cells and induce cell death. For instance, acetamide-based HO-1 inhibitors have demonstrated potent antiproliferative activity against various cancer cell lines, including prostate, lung, and glioblastoma cells. nih.govacs.orgacs.org

One acetamide derivative, NPOA , was found to sensitize non-small-cell lung cancer cells to camptothecin-induced apoptosis. nih.gov The combination of NPOA and camptothecin (B557342) enhanced the anti-cancer effect by increasing the expression of Bax and activating the caspase cascade. nih.gov Other acetamide compounds have been shown to inhibit proliferation and induce apoptosis in human lung squamous carcinoma cells via G1 cell cycle arrest. nih.gov The antiproliferative activity of thiosemicarbazones, which can be linked to other groups via an acetamide linker, is often associated with their ability to inhibit enzymes like topoisomerase IIα and interact with DNA. mdpi.com

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key mechanism for many anti-cancer drugs. Ceramide, a signaling molecule, is known to induce apoptosis. nih.gov Studies on ceramide derivatives, which contain an amide linkage similar to acetamides, have shown that modifications to the core structure can still result in potent apoptotic activity. nih.gov

It has been proposed that these ceramide derivatives accumulate and form distinct domains within cellular membranes, which triggers the apoptotic cascade. nih.gov In the context of acetamide derivatives, combination treatments have been shown to synergistically induce apoptosis. For example, the combination of an acetamide derivative, NA-2 , with temozolomide (B1682018) enhances apoptosis in human glioblastoma cells. nih.gov Another acetamide-containing compound, NPOA , sensitizes lung cancer cells to apoptosis induced by camptothecin, mediated through increased oxidative stress and JNK activation. nih.gov

Emerging Areas of Research (e.g., Corrosion Inhibition, Material Science Applications of Related Acetamides)

Beyond biological applications, the chemical properties of acetamides lend themselves to uses in material science and industrial processes, such as preventing metal corrosion.

Corrosion Inhibition:

Corrosion of metals is a significant issue in many industries, and organic compounds are widely used as inhibitors to protect metal surfaces. nanobioletters.comnih.gov Acetamides and their derivatives have been investigated as effective corrosion inhibitors for various metals, including carbon steel and mild steel, in acidic environments. nanobioletters.comjournalijar.comresearchgate.net

The mechanism of inhibition generally involves the adsorption of the acetamide molecule onto the metal surface, forming a protective film. journalijar.comresearchgate.net This adsorption is influenced by the presence of heteroatoms like oxygen and nitrogen and the electron density of the molecule. researchgate.net Studies have shown that the inhibition efficiency of acetamide increases with its concentration. journalijar.com Furthermore, a synergistic effect has been observed when acetamide is used in combination with iodide ions, significantly enhancing the corrosion inhibition of mild steel in a sulfuric acid environment. nanobioletters.com For example, the inhibition efficiency for mild steel in 0.5 M H2SO4 increased from 68.95% with acetamide alone to 80.64% with the addition of potassium iodide. nanobioletters.com Polymeric forms, such as poly(1‐acetamide‐3‐vinylimidazolium bromide), have also shown very high inhibition efficiency (up to 95.8%) for carbon steel in hydrochloric acid. researchgate.net

Material Science Applications:

Amides are fundamental in material science, particularly in the synthesis of polymers. numberanalytics.com Acetamide itself is used as a plasticizer and an industrial solvent. wikipedia.orgvedantu.compatsnap.com Its high dielectric constant makes it a good solvent for a wide range of substances. wikipedia.org

The amide groups in polymers like polyamides (e.g., nylon) contribute to high crystallinity and thermal stability, making them suitable for high-performance materials. numberanalytics.com Acetamide's role as a plasticizer is important in industries working with leather, paper, and various films to enhance flexibility. vedantu.com In polymer manufacturing, acetamide can influence the durability and flexibility of the final product. patsnap.com Its versatility also extends to its use as a stabilizer, a hygroscopic agent, and a component in explosives. vedantu.comsciencewithshobha.com

Future Directions and Advanced Research Perspectives for N Acetyl N Benzyloxy Acetamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The advancement of research into N-acetyl-N-(benzyloxy)acetamide is intrinsically linked to the development of efficient and scalable synthetic protocols. While standard acylation procedures are likely applicable, future research should focus on novel methodologies that offer improved yields, purity, and sustainability.

A plausible and efficient route to this compound involves the acylation of a suitable precursor, such as N-benzyloxyacetamide. This reaction, typically employing acetic anhydride (B1165640) or acetyl chloride, offers a direct pathway to the target compound. A study on the synthesis of the related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, demonstrated high yields of over 90% through the direct reaction of the corresponding secondary amine with acetic anhydride at room temperature for a short duration. scielo.br This suggests that a similar approach could be highly effective for producing this compound.

Future investigations should explore alternative acylating agents and reaction conditions to optimize efficiency. The principles of green chemistry, such as the use of non-toxic solvents and catalyst-free conditions, should be a guiding factor in the development of new synthetic strategies.

Table 1: Potential Synthetic Routes to this compound

| Precursor | Reagent | Potential Catalyst | Anticipated Advantages |

| N-benzyloxyacetamide | Acetic anhydride | None | High yield, mild conditions |

| N-benzyloxyacetamide | Acetyl chloride | Base (e.g., pyridine) | High reactivity |

| O-benzylhydroxylamine | Diacetamide | Acid or base | Atom economy |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A thorough understanding of the structural and dynamic properties of this compound is crucial for its future applications. While standard spectroscopic techniques like NMR and IR provide a static picture of the molecule, advanced methods can offer deeper insights into its conformational dynamics.

Due to the presence of the amide bond, this compound is expected to exhibit rotational isomerism (E/Z isomerism). Advanced 2D NMR techniques, such as HSQC and HMBC, can be employed to distinguish between these isomers and to elucidate the connectivity of the molecule. A study on N-benzyl-N-(furan-2-ylmethyl)acetamide successfully utilized these techniques to identify and characterize the E and Z rotamers in solution. scielo.br

Furthermore, variable temperature NMR studies can provide valuable information on the energy barriers to rotation around the amide bond. This data is essential for understanding the molecule's flexibility and how it might interact with other molecules.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies | Information Gained |

| ¹H NMR (CDCl₃) | δ ~ 2.2-2.5 ppm (s, 3H, CH₃CO), δ ~ 5.0-5.2 ppm (s, 2H, OCH₂Ph), δ ~ 7.2-7.4 ppm (m, 5H, Ph) | Proton environment, presence of key functional groups |

| ¹³C NMR (CDCl₃) | δ ~ 22-25 ppm (CH₃CO), δ ~ 75-80 ppm (OCH₂Ph), δ ~ 128-135 ppm (Ph), δ ~ 170-175 ppm (C=O) | Carbon skeleton, presence of carbonyl and aromatic carbons |

| IR (KBr) | ν ~ 1680-1720 cm⁻¹ (C=O stretch), ν ~ 1200-1300 cm⁻¹ (C-N stretch), ν ~ 1000-1100 cm⁻¹ (C-O stretch) | Identification of functional groups |

Integrated Computational-Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental work offers a powerful tool for a comprehensive understanding of this compound. Density Functional Theory (DFT) calculations can be used to predict molecular geometries, spectroscopic properties, and reaction mechanisms, which can then be validated through experimental studies.

For instance, DFT calculations can be employed to model the potential energy surface of the molecule, identifying the most stable conformations and the transition states for their interconversion. scielo.br This information is invaluable for interpreting experimental data from spectroscopic techniques like NMR.

Moreover, computational methods can be used to simulate reaction pathways for the synthesis of this compound, helping to optimize reaction conditions and to understand the underlying mechanisms. This integrated approach can accelerate the research and development process significantly.

Exploration of Structure-Function Relationships in Novel Chemical Space

A key area for future research is the exploration of the structure-function relationships of this compound and its potential derivatives. By systematically modifying the structure of the molecule and evaluating its properties, it may be possible to identify compounds with specific and desirable functions.

For example, the introduction of substituents on the phenyl ring could modulate the electronic properties of the molecule, potentially influencing its reactivity or biological activity. Similarly, modifications to the acetyl or benzyloxy groups could alter its steric properties and solubility.

This exploration of a novel chemical space could lead to the discovery of compounds with applications in materials science, catalysis, or as probes for biological systems.

Strategic Design of this compound Derivatives for Specific Research Probes

Building upon the exploration of structure-function relationships, a strategic approach can be taken to design derivatives of this compound for use as specific research probes. By incorporating reporter groups, such as fluorescent tags or photo-crosslinkers, into the molecular structure, it may be possible to create tools for studying complex chemical and biological processes.

For example, a fluorescently labeled derivative could be used to visualize the localization of the molecule within a system, while a derivative containing a photoreactive group could be used to identify its binding partners. The synthesis of various N-(benzene sulfonyl)acetamide derivatives has been reported for the development of multi-target inhibitors, demonstrating the feasibility of creating functionalized acetamide (B32628) compounds. nih.gov

The design of such probes requires a deep understanding of the target system and the principles of molecular recognition. This represents a challenging but potentially highly rewarding avenue for future research.

Q & A

Q. What are the common synthetic routes for preparing N-acetyl-N-(benzyloxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via multi-step organic reactions. A general approach involves:

Amide bond formation : Reacting benzyloxy-substituted amines with acetylating agents (e.g., acetic anhydride or acetyl chloride) under reflux in ethanol or methanol .

Solvent and temperature optimization : Ethanol reflux (6–8 hours at 78°C) is commonly used to drive the reaction to completion .

Purification : Recrystallization from ethanol or chromatography (e.g., HPLC) ensures high purity .

Q. How is the structural characterization of this compound performed?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, acetyl groups show peaks at δ ~2.1 ppm (H) and ~170 ppm (C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 191.0946 for CHNO) .

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., benzyloxy group dihedral angles ~27–89°) .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Ethanol is preferred due to the compound’s moderate solubility at low temperatures .

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity .

Advanced Research Questions

Q. How can reaction yields be improved using microwave-assisted synthesis?

Methodological Answer: Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity:

- Conditions : 100°C, 30 mL acetic anhydride, 15–30 minutes .

- Yield Improvement : Conventional heating yields 71–77%, while microwave methods achieve 91–93% .

Mechanistic Insight : Microwave energy accelerates dipole polarization, reducing activation energy for acetylation .

Q. What are the potential biological activities of this compound, and how can structure-activity relationships (SAR) be studied?

Methodological Answer:

Q. How do computational methods (DFT, molecular docking) aid in understanding the properties of this compound?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular Docking : Dock into protein targets (e.g., HSP90) using AutoDock Vina to simulate binding affinities .

Example : Docking scores of -8.2 kcal/mol suggest strong interactions with kinase domains .

Q. How should researchers address contradictions in spectroscopic or bioactivity data across studies?

Methodological Answer:

- Data Validation : Replicate experiments under standardized conditions (e.g., solvent purity, NMR calibration).

- Meta-Analysis : Compare datasets from diverse sources (e.g., PubChem, crystallographic databases) to identify outliers .

Case Study : Discrepancies in melting points may arise from polymorphic forms, resolved via DSC (Differential Scanning Calorimetry) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential acetic anhydride vapors .

- Waste Disposal : Neutralize acidic byproducts before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.